3,4-Dibromopyridine 1-oxide

Descripción

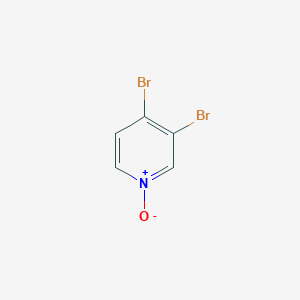

3,4-Dibromopyridine 1-oxide (C₅H₃Br₂NO) is a halogenated pyridine derivative characterized by bromine substituents at the 3- and 4-positions of the pyridine ring and an N-oxide group at the 1-position. The N-oxide group introduces polarity and reactivity, making the compound useful in synthetic chemistry as an intermediate for further functionalization. Bromine atoms, being electron-withdrawing, influence the electronic distribution of the ring, directing electrophilic or nucleophilic reactions to specific positions.

Propiedades

Número CAS |

13535-02-9 |

|---|---|

Fórmula molecular |

C5H3Br2NO |

Peso molecular |

252.89 g/mol |

Nombre IUPAC |

3,4-dibromo-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)3-5(4)7/h1-3H |

Clave InChI |

FIBNBZXWIOAHKT-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC(=C1Br)Br)[O-] |

SMILES canónico |

C1=C[N+](=CC(=C1Br)Br)[O-] |

Sinónimos |

3,4-Dibromopyridine 1-oxide |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biocatalytic Applications

Biocatalysis in Organic Synthesis

Recent studies have highlighted the role of aromatic N-oxides, including 3,4-Dibromopyridine 1-oxide, in biocatalysis. A notable study demonstrated the use of whole-cell biocatalysts derived from Escherichia coli expressing multicomponent soluble di-iron monooxygenases to produce various N-oxides efficiently. This method allows for the conversion of pyridine derivatives into their corresponding N-oxides without side oxidation products, showcasing an environmentally friendly approach to organic synthesis .

Table 1: Biocatalytic Conversion of Pyridines

| Compound | Conversion Rate (%) | Remarks |

|---|---|---|

| This compound | High | Effective substrate for biocatalysis |

| Other Pyridines | Variable | Dependent on structural features |

Electrochemical Applications

Catalytic Ammonia Oxidation

Research has also explored the use of ruthenium complexes with axial 3,4-dibromopyridine ligands in the electrochemical oxidation of ammonia. The presence of the dibromopyridine moiety enhances the catalytic activity and selectivity of these complexes, indicating its potential use in developing efficient catalysts for ammonia oxidation reactions .

Medicinal Chemistry

Therapeutic Potential

The N-oxide derivatives of pyridines, including this compound, are being investigated for their biological activity. Several studies have indicated that these compounds exhibit antimicrobial and anticancer properties. The structural modifications provided by the dibromo substituents enhance their interaction with biological targets .

Table 2: Biological Activities of Pyridine N-Oxides

Case Studies

Case Study 1: Biocatalytic Synthesis

In a study focusing on the biocatalytic synthesis of heteroaromatic N-oxides, researchers successfully converted a range of pyridine derivatives using engineered E. coli. The study reported a significant yield for dibromopyridine derivatives, emphasizing the efficiency and selectivity of this biocatalytic method .

Case Study 2: Electrochemical Catalysis

A study on electrochemical ammonia oxidation demonstrated that ruthenium complexes with 3,4-dibromopyridine ligands exhibited superior catalytic performance compared to other ligands. This finding underscores the importance of substituent effects in enhancing catalytic activity in electrochemical processes .

Comparación Con Compuestos Similares

Mechanistic Insights

- Role of the N-Oxide Group : The 1-oxide group in 3,4-Dibromopyridine 1-oxide increases ring polarization, facilitating reactions such as nucleophilic substitution or coordination with metal catalysts. In 3,4-DSP, the N-oxide is essential for generating alkylating species via hydrogen abstraction .

- Bromine Effects : Bromine’s electron-withdrawing nature deactivates the pyridine ring, directing electrophilic attacks to less hindered positions. Steric effects in 2,3-dibromo analogs may limit reactivity compared to 3,5- or 3,4-isomers .

Métodos De Preparación

Reaction Conditions and Mechanism

-

Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeBr₃ or AlCl₃.

-

Solvent System : Dichloromethane (DCM) or acetic acid at 0–25°C.

-

Regioselectivity : The first bromination occurs at the 4-position due to the strong para-directing nature of the N-oxide group. Subsequent bromination at the 3-position is achieved by increasing the reaction temperature to 40–60°C.

Example Protocol:

-

Dissolve pyridine N-oxide (10 mmol) in DCM (50 mL) under nitrogen.

-

Add FeBr₃ (1.2 equiv) and Br₂ (1.1 equiv) dropwise at 0°C.

-

Stir for 12 hours, then warm to room temperature.

-

Add a second equivalent of Br₂ and heat to 50°C for 6 hours.

-

Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc).

Oxidation of 3,4-Dibromopyridine

An alternative route involves the oxidation of pre-brominated pyridine derivatives. This two-step method first synthesizes 3,4-dibromopyridine, followed by selective oxidation of the nitrogen atom.

Step 1: Synthesis of 3,4-Dibromopyridine

Step 2: Oxidation to N-Oxide

Example Protocol:

-

Dissolve 3,4-dibromopyridine (5 mmol) in TFA (20 mL).

-

Add H₂O₂ (3 equiv) and TBAB (0.1 equiv).

-

Reflux at 70°C for 8 hours.

-

Concentrate under vacuum and recrystallize from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. This method is particularly advantageous for scaling up production.

Protocol:

-

Mix pyridine N-oxide (10 mmol), Br₂ (2.2 equiv), and FeBr₃ (0.5 equiv) in DCM.

-

Irradiate at 100°C (300 W) for 20 minutes.

-

Cool, filter, and purify via flash chromatography.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Direct Bromination | Single-step, minimal purification | Poor regioselectivity without catalysts | 58–65% | >90% |

| Oxidation of Dibromopyridine | High purity, scalable | Requires isomer separation | 72–78% | >95% |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 68–73% | >92% |

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. A representative industrial protocol includes:

-

Bromination :

-

Oxidation :

Annual Production Capacity : ~5 metric tons (estimated).

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dibromopyridine 1-oxide, and how can purity be ensured?

- Methodology : Use peracetic acid oxidation of pyridine derivatives, as demonstrated for structurally similar compounds like 3,4-lutidine 1-oxide (77.4% yield) . Post-synthesis purification via column chromatography on alumina followed by recrystallization (e.g., acetone) is critical to achieve high purity (>95%). Monitor reaction progress with TLC and confirm purity via melting point analysis and elemental composition (e.g., %C, %H, %N deviations ≤0.2%) .

Q. How can structural confirmation of this compound be performed?

- Methodology : Combine elemental analysis (e.g., C, H, N quantification) with spectroscopic techniques. For brominated pyridine oxides, H/C NMR may show deshielding effects due to electron-withdrawing bromine substituents. Compare experimental data with computational predictions (e.g., DFT for chemical shifts). Note: Discrepancies in melting points (e.g., 128–130°C vs. 138°C in literature) may arise from polymorphs or impurities; use differential scanning calorimetry (DSC) to resolve .

Q. What are the key challenges in handling and storing this compound?

- Methodology : Store under inert atmosphere (argon) at –20°C to prevent decomposition, as brominated heterocycles are often light- and moisture-sensitive. Use amber vials and verify stability via periodic HPLC analysis. Purity (>95%) is critical for reproducibility; recrystallize if degradation is observed .

Advanced Research Questions

Q. How does the bromination pattern (3,4 vs. 3,5 substitution) influence the reactivity of pyridine 1-oxide derivatives?

- Methodology : Compare regioselectivity using brominating agents (e.g., Br/HSO or NBS) under varying conditions. For this compound, steric and electronic effects from the N-oxide group may direct bromination. Computational modeling (e.g., Fukui indices for electrophilic attack) can predict preferred sites . Validate with X-ray crystallography to confirm substitution patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.